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molecular formula C14H12ClFN2O2 B3037160 6-(3-chloro-4-fluorobenzoyl)-1-Oxa-6-azaspiro[2.5]octane-2-carbonitrile CAS No. 448920-97-6

6-(3-chloro-4-fluorobenzoyl)-1-Oxa-6-azaspiro[2.5]octane-2-carbonitrile

Cat. No. B3037160
M. Wt: 294.71 g/mol
InChI Key: MOKQWCBSDJFHJI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07208603B2

Procedure details

A suspension of 1-(3-chloro-4-fluorobenzoyl)piperidin-4-one (4160 g, 16.27 mol) in 28.4 liters of dichloromethane and 11.7 liters of sodium hydroxide at 30.5%, supplemented with 186 g of tetrabutylammonium chloride, is cooled to 15° C. Chloroacetonitrile (1540 ml, 24.4 mol) is then added slowly and with vigorous stirring and the mixture is stirred for 3 hours at 20° C. Further addition of chloroacetonitrile (500 ml) is carried out in order to complete the reaction. The reaction medium is diluted with dichloromethane (8.5 liters) and water (20 liters) and then separated by decantation and washed again with water. The brown solution obtained is decolorized with 2 kg of silica and 500 g of animal charcoal and then evaporated to dryness. The residue obtained is crystallized from isopropanol in order to give, after filtration, 3426 g of brown crystals. m.p.=100–101° C.
Quantity
4160 g
Type
reactant
Reaction Step One
Quantity
28.4 L
Type
solvent
Reaction Step One
Quantity
11.7 L
Type
solvent
Reaction Step One
Quantity
1540 mL
Type
reactant
Reaction Step Two
Quantity
500 mL
Type
reactant
Reaction Step Three
Quantity
500 g
Type
reactant
Reaction Step Four
Quantity
186 g
Type
catalyst
Reaction Step Five
Quantity
8.5 L
Type
solvent
Reaction Step Six
Name
Quantity
20 L
Type
solvent
Reaction Step Six

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[CH:3]=[C:4]([CH:14]=[CH:15][C:16]=1[F:17])[C:5]([N:7]1[CH2:12][CH2:11][C:10](=[O:13])[CH2:9][CH2:8]1)=[O:6].Cl[CH2:19][C:20]#[N:21].C>ClCCl.[OH-].[Na+].[Cl-].C([N+](CCCC)(CCCC)CCCC)CCC.O>[Cl:1][C:2]1[CH:3]=[C:4]([CH:14]=[CH:15][C:16]=1[F:17])[C:5]([N:7]1[CH2:8][CH2:9][C:10]2([O:13][CH:19]2[C:20]#[N:21])[CH2:11][CH2:12]1)=[O:6] |f:4.5,6.7|

Inputs

Step One
Name
Quantity
4160 g
Type
reactant
Smiles
ClC=1C=C(C(=O)N2CCC(CC2)=O)C=CC1F
Name
Quantity
28.4 L
Type
solvent
Smiles
ClCCl
Name
Quantity
11.7 L
Type
solvent
Smiles
[OH-].[Na+]
Step Two
Name
Quantity
1540 mL
Type
reactant
Smiles
ClCC#N
Step Three
Name
Quantity
500 mL
Type
reactant
Smiles
ClCC#N
Step Four
Name
Quantity
500 g
Type
reactant
Smiles
C
Step Five
Name
Quantity
186 g
Type
catalyst
Smiles
[Cl-].C(CCC)[N+](CCCC)(CCCC)CCCC
Step Six
Name
Quantity
8.5 L
Type
solvent
Smiles
ClCCl
Name
Quantity
20 L
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
15 °C
Stirring
Type
CUSTOM
Details
with vigorous stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
the mixture is stirred for 3 hours at 20° C
Duration
3 h
CUSTOM
Type
CUSTOM
Details
the reaction
CUSTOM
Type
CUSTOM
Details
separated by decantation
WASH
Type
WASH
Details
washed again with water
CUSTOM
Type
CUSTOM
Details
The brown solution obtained
CUSTOM
Type
CUSTOM
Details
evaporated to dryness
CUSTOM
Type
CUSTOM
Details
The residue obtained
CUSTOM
Type
CUSTOM
Details
is crystallized from isopropanol in order
CUSTOM
Type
CUSTOM
Details
to give
FILTRATION
Type
FILTRATION
Details
after filtration, 3426 g of brown crystals

Outcomes

Product
Name
Type
Smiles
ClC=1C=C(C(=O)N2CCC3(C(O3)C#N)CC2)C=CC1F

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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